molecular formula C9H12FN B6211048 3-ethyl-5-fluoro-2-methylaniline CAS No. 2385141-47-7

3-ethyl-5-fluoro-2-methylaniline

Cat. No.: B6211048
CAS No.: 2385141-47-7
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-fluoro-2-methylaniline is an aromatic amine compound characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by reduction to form the amine group. For instance, starting from 3-ethyl-5-fluoro-2-nitrotoluene, the nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

3-ethyl-5-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-5-fluoro-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-methylaniline: Lacks the ethyl and fluorine substituents.

    5-fluoro-2-methylaniline: Lacks the ethyl group.

    3-ethyl-2-methylaniline: Lacks the fluorine atom.

Uniqueness

3-ethyl-5-fluoro-2-methylaniline is unique due to the combination of ethyl, fluorine, and methyl groups on the benzene ring. This specific substitution pattern can impart distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

CAS No.

2385141-47-7

Molecular Formula

C9H12FN

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.